![molecular formula C27H31N5O2 B2807737 N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea CAS No. 1251624-23-3](/img/structure/B2807737.png)
N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea
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Overview
Description
This compound is related to the family of benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to N-(3,4-dimethylphenyl)-N’-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Scientific Research Applications
Synthesis of New Compounds
Synthesis of New Heterocyclic Systems : The research explored the synthesis of derivatives like 3-phenyl-5-methyl-1H,3H-pyrimido[4′,5′:4,5]pyrimido[1,2-a]benzimidazole-2,4-diones and 2-methyl-5-phenyl-1H-pyrimido[4′,5′:4,5]pyrimido[1,2-a]benzimidazol-4-one. These compounds represent new heterocyclic systems and were characterized using X-ray crystallographic analysis (Dorokhov et al., 1991).
Development of Novel Derivatives : A study reported the synthesis of eight novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, indicating their potential as plant growth regulators (Xin-jian et al., 2006).
Biological Activities
Antioxidant Activity : The synthesis of certain compounds like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and their derivatives revealed significant antioxidant activity. This highlights their potential in pharmacological applications (George et al., 2010).
Cytotoxicity and DNA-topoisomerase Inhibitory Activity : A series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas were synthesized and evaluated for their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. These compounds also demonstrated inhibitory activity against DNA topoisomerases I and II-alpha, suggesting their potential in cancer therapy (Esteves-Souza et al., 2006).
Heparanase Inhibitory Activity : A class of 1-[4-(1H-benzoimidazol-2-yl)-phenyl]-3-[4-(1H-benzoimidazol-2-yl)-phenyl]-ureas exhibited potent heparanase inhibitory activity, with specific compounds showing efficacy in a B16 metastasis model. This indicates their relevance in cancer treatment and metastasis prevention (Pan et al., 2006).
Future Directions
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c33-26(29-17-13-20-8-3-1-4-9-20)22-14-18-32(19-15-22)25-23(12-7-16-28-25)27-30-24(31-34-27)21-10-5-2-6-11-21/h2,5-8,10-12,16,22H,1,3-4,9,13-15,17-19H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDPVFWVAQGBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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